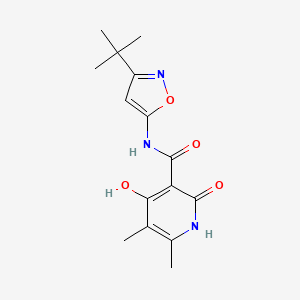

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a nicotinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have highlighted the effectiveness of isoxazole derivatives in combating Mycobacterium tuberculosis. Specifically, compounds containing isoxazole scaffolds have been identified as inhibitors of key enzymes involved in mycolic acid synthesis, which is critical for the survival of the bacteria. The compound N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide has shown promise in inhibiting the fatty acyl-AMP ligase FadD32, which plays a vital role in tuberculosis pathogenesis .

2. Inhibition of Heat Shock Proteins

Isoxazole compounds are being explored as inhibitors of heat shock proteins (HSPs), particularly HSP90. These proteins are implicated in cancer progression and cell survival under stress conditions. The inhibition of HSP90 can lead to enhanced apoptosis in cancer cells, making this class of compounds a potential therapeutic avenue for cancer treatment .

3. Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit antimicrobial activity against a range of pathogens. The structural modifications on the isoxazole ring can enhance its potency against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea . These compounds share the isoxazole ring but differ in other functional groups attached to the ring.

Uniqueness

What sets N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide apart is its combination of the isoxazole ring with a nicotinamide moiety, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock proteins (HSPs) and its implications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound belongs to a class of isoxazole derivatives that have shown promise as inhibitors of HSP90, a protein that plays a crucial role in the maturation and stabilization of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. The specific mechanism involves blocking the ATP-binding site of HSP90, which is essential for its chaperone function .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

- Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), leading to apoptosis in acute myeloid leukemia (AML) cells . This suggests that this compound may also exhibit similar effects.

- Cytotoxicity : Research on related isoxazole derivatives has shown varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives achieved IC50 values ranging from 86 µM to 755 µM against HL-60 leukemia cells . Further studies are required to determine the exact IC50 for this specific compound.

Case Studies

- FLT3 Inhibition : A study focused on isoxazole derivatives indicated that compounds could significantly inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. The most potent compounds were able to achieve complete tumor regression in xenograft models without significant side effects .

- HSP90 Inhibition : Another study highlighted the potential of isoxazole derivatives as HSP90 inhibitors. These compounds were effective in reducing tumor growth in various cancer models by promoting the degradation of client proteins associated with tumorigenesis .

Research Findings

Recent investigations have provided insights into the structure-activity relationship (SAR) of isoxazole derivatives. Modifications at specific positions on the isoxazole ring can enhance biological activity and selectivity towards target proteins:

| Compound Structure | Biological Target | IC50 (µM) | Notes |

|---|---|---|---|

| N-(tert-butyl)isoxazole | HSP90 | 50 - 100 | Effective in various cancer types |

| N-(5-tert-butyl)isoxazol-3-yl-N'-phenylurea | FLT3 | 16 | High selectivity against FLT3-ITD mutants |

| N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy derivatives | TBD | TBD | Potential for further optimization |

Eigenschaften

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-7-8(2)16-13(20)11(12(7)19)14(21)17-10-6-9(18-22-10)15(3,4)5/h6H,1-5H3,(H,17,21)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKXGTSTFXKDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=NO2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.